

# Spectroscopic Data of 2-Ethoxyethyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxyethyl acetate

Cat. No.: B089778

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This guide provides a comprehensive overview of the spectroscopic data for **2-ethoxyethyl acetate**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate understanding and application in a laboratory setting.

#### **Data Presentation**

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2-ethoxyethyl acetate**.

#### <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl3 Frequency: Varies by instrument

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.22	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.63	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.55	q	2H	CH <sub>3</sub> -CH <sub>2</sub> -O-
~2.09	S	3H	CH <sub>3</sub> -C(=O)-
~1.22	t	3Н	CH3-CH2-O-



Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[1]

### <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl3 Frequency: Varies by instrument

Chemical Shift (δ) ppm	Carbon Type	Assignment
~170.9	С	C=O
~68.4	CH <sub>2</sub>	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~63.8	CH <sub>2</sub>	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~66.7	CH <sub>2</sub>	CH <sub>3</sub> -CH <sub>2</sub> -O-
~21.0	CH₃	CH <sub>3</sub> -C(=O)-
~15.1	CH₃	CH <sub>3</sub> -CH <sub>2</sub> -O-

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[2]

**IR Spectroscopic Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
~2978	Strong	C-H stretch	Alkane
~1743	Strong	C=O stretch	Ester
~1240	Strong	C-O stretch	Ester
~1118	Strong	C-O-C stretch	Ether
~1045	Strong	C-O stretch	Ester

Note: Peak positions and intensities are characteristic and may show slight variations.

## **Mass Spectrometry Data (Electron Ionization)**



m/z	Relative Intensity (%)	Proposed Fragment
132	Low	[M] <sup>+</sup> (Molecular Ion)
89	Moderate	[M - CH₃CO]+
72	High	[CH2=O-CH2CH3]+
59	High	[CH₃CH₂O=CH₂] <sup>+</sup>
45	Very High	[CH₃CH₂O] <sup>+</sup>
43	High	[CH₃CO] <sup>+</sup>

Note: Fragmentation patterns can be complex and the proposed fragments are based on common fragmentation pathways for esters and ethers.

### **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:
  - Dissolve approximately 5-25 mg of 2-ethoxyethyl acetate in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). For <sup>13</sup>C NMR, a more concentrated solution may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]
  - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.



- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with a small number of scans.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to <sup>1</sup>H NMR.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H NMR and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C NMR) or an internal standard like tetramethylsilane (TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place one to two drops of neat 2-ethoxyethyl acetate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][4][5]
  - Place a second salt plate on top of the first, creating a thin liquid film between the plates.
     [4][5] Ensure there are no air bubbles trapped in the film.
- Instrument Setup and Data Acquisition:
  - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO<sub>2</sub> and water vapor.[4]
  - Acquire the IR spectrum of the 2-ethoxyethyl acetate sample.
  - Label the significant peaks with their corresponding wavenumbers.



 Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator for storage.[4][5]

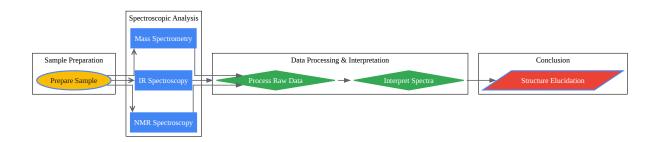
#### **Mass Spectrometry (Electron Ionization)**

- Sample Introduction:
  - For a volatile liquid like 2-ethoxyethyl acetate, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
  - If using GC-MS, inject a small volume of a dilute solution of the analyte into the GC, where
    it is vaporized and separated from the solvent before entering the mass spectrometer.
- · Ionization and Analysis:
  - In the ion source, the gaseous sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]+), which is a radical cation.[7]
  - The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.
  - The ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion, generating a mass spectrum.

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





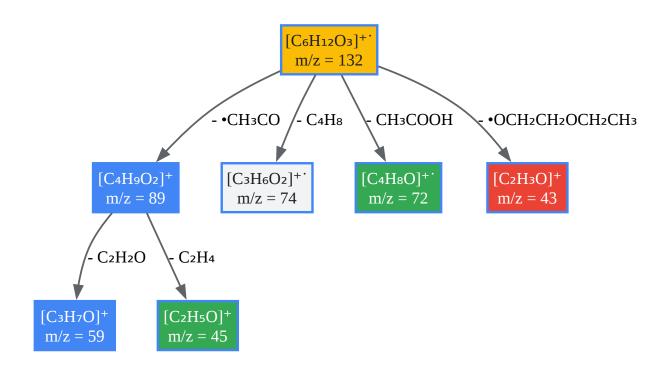
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Caption: General workflow for spectroscopic analysis.

# Fragmentation Pattern of 2-Ethoxyethyl Acetate in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for the molecular ion of **2-ethoxyethyl acetate** under electron ionization conditions.





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Caption: Plausible fragmentation of **2-ethoxyethyl acetate**.

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### References

- 1. webassign.net [webassign.net]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. studylib.net [studylib.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron ionization Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]



To cite this document: BenchChem. [Spectroscopic Data of 2-Ethoxyethyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089778#2-ethoxyethyl-acetate-spectroscopic-data-nmr-ir-mass-spec]

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